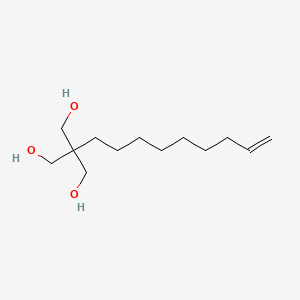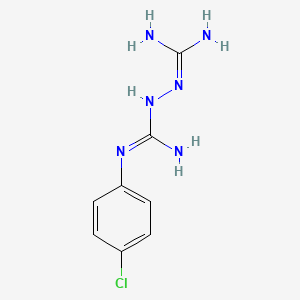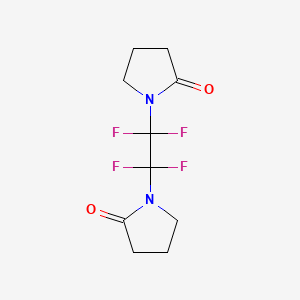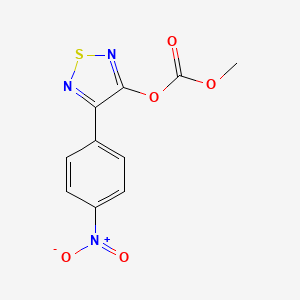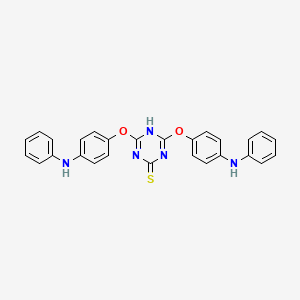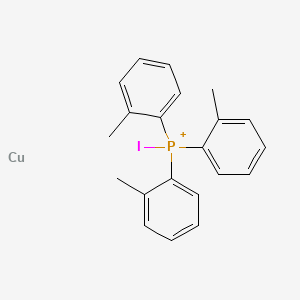
Copper;iodo-tris(2-methylphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;iodo-tris(2-methylphenyl)phosphanium is a chemical compound with the molecular formula C21H21CuIP and a molecular weight of 494.82 g/mol . This compound is known for its unique structure, which includes a copper atom coordinated with an iodine atom and three 2-methylphenyl groups attached to a phosphorus atom. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of copper;iodo-tris(2-methylphenyl)phosphanium typically involves the reaction of copper iodide with tris(2-methylphenyl)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, where the reagents are mixed in large reactors and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Copper;iodo-tris(2-methylphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of copper.
Substitution: The iodine atom or the 2-methylphenyl groups can be substituted with other ligands or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Copper;iodo-tris(2-methylphenyl)phosphanium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of copper;iodo-tris(2-methylphenyl)phosphanium involves its ability to coordinate with other molecules through its copper center. This coordination can activate or stabilize certain chemical species, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Copper;iodo-tris(2-methylphenyl)phosphanium can be compared with other similar compounds, such as:
Copper;iodo-tris(phenyl)phosphanium: Similar structure but with phenyl groups instead of 2-methylphenyl groups.
Copper;iodo-tris(4-methylphenyl)phosphanium: Similar structure but with 4-methylphenyl groups.
Copper;iodo-tris(2,4,6-trimethylphenyl)phosphanium: Similar structure but with 2,4,6-trimethylphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
143015-26-3 |
|---|---|
Molecular Formula |
C21H21CuIP+ |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
copper;iodo-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C21H21IP.Cu/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4-15H,1-3H3;/q+1; |
InChI Key |
UJPMYBIVLGEHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[P+](C2=CC=CC=C2C)(C3=CC=CC=C3C)I.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


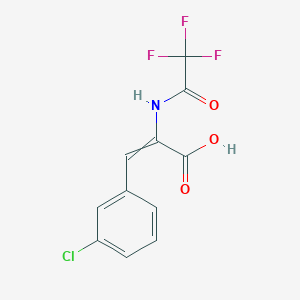

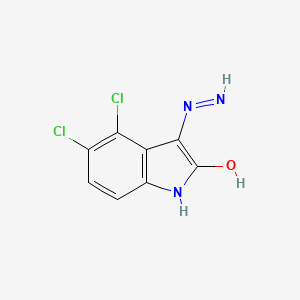
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

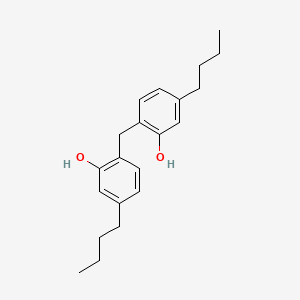
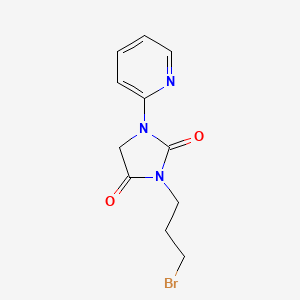
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
